Cas no 88259-83-0 (6-(sec-butylamino)pyridazin-3-ol)

6-(sec-butylamino)pyridazin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-
- 3-(butan-2-ylamino)-1H-pyridazin-6-one
- AKOS022637450
- 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one
- 6-(sec-butylamino)pyridazin-3-ol
- F1967-2102
- 88259-83-0
- 6-(sec-Butylamino)pyridazin-3(2H)-one
- DTXSID00533944
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- Inchi: InChI=1S/C8H13N3O/c1-3-6(2)9-7-4-5-8(12)11-10-7/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12)
- InChI Key: ZAABZDJGMWCFAZ-UHFFFAOYSA-N
- SMILES: CCC(C)NC1=NNC(=O)C=C1
Computed Properties
- Exact Mass: 167.105862047g/mol
- Monoisotopic Mass: 167.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 53.5Ų
6-(sec-butylamino)pyridazin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-2102-0.5g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-2102-0.25g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
TRC | S274436-100mg |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1967-2102-1g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | S274436-1g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F1967-2102-2.5g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1967-2102-5g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-2102-10g |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | S274436-500mg |
6-(sec-butylamino)pyridazin-3-ol |
88259-83-0 | 500mg |
$ 320.00 | 2022-06-03 |
6-(sec-butylamino)pyridazin-3-ol Related Literature
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on 6-(sec-butylamino)pyridazin-3-ol
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-: A Comprehensive Overview
The compound with CAS No 88259-83-0, commonly referred to as 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science.
3(2H)-Pyridazinone is a heterocyclic aromatic compound with a pyridazine ring fused to a lactam structure. The presence of the 1-methylpropylamino group at the 6-position introduces steric and electronic effects that influence its reactivity and biological activity. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The synthesis of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- involves a multi-step process that typically begins with the preparation of pyridazine derivatives. The introduction of the aminoalkyl group at the 6-position is achieved through nucleophilic substitution or reductive amination, depending on the specific synthetic pathway employed. Researchers have optimized these methods to enhance yield and purity, making this compound more accessible for large-scale production.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. Its ability to form hydrogen bonds and participate in π-π interactions makes it an ideal candidate for targeting various protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders. Recent computational studies have demonstrated its potential to bind to kinase active sites with high affinity, suggesting its utility in designing novel anti-cancer therapies.
In addition to its pharmacological applications, 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- has shown potential in materials science. Its rigid structure and conjugated system make it a suitable candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Ongoing research is focused on improving its stability under ambient conditions to enhance its suitability for these applications.
The environmental impact of this compound is another area of interest for researchers. Studies have been conducted to assess its biodegradability and toxicity profile, particularly in aquatic environments. Initial findings suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- (CAS No 88259-83-0) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and promising biological activity make it a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its structure-function relationships and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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